molecular formula C10H11N3O B2473723 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS No. 926228-98-0

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Cat. No. B2473723
CAS RN: 926228-98-0
M. Wt: 189.218
InChI Key: ACPLFDFHFDDHOB-UHFFFAOYSA-N
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Description

“1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is a compound that has been synthesized and studied for its potential applications . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been reported in the literature . The structures of these compounds were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” and related compounds has been established by NMR and MS analysis . The structure is also influenced by O/N interactions and C-H contacts .

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound has been utilized in the synthesis of new bis-1,2,4-triazole derivatives, demonstrating its utility in creating novel chemical entities (Bekircan & Bektaş, 2006).

Fungicidal Activity

  • Derivatives of this compound have been synthesized and shown to exhibit moderate to excellent fungicidal activity, indicating its potential in agricultural and pharmaceutical applications (Mao, Song & Shi, 2013).

Synthesis of Triazole Phenyl Methanones

  • It serves as a functional core for the synthesis of substituted triazole phenylmethanones, highlighting its importance in medicinal chemistry and drug discovery (Sonawane & Sagare, 2023).

Catalytic Applications

  • 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol derivatives have been used in the synthesis of ruthenium(II) complexes, showing potential in catalytic oxidation and transfer hydrogenation processes (Saleem et al., 2013).

Antimicrobial Properties

  • Derivatives of this compound have been synthesized and characterized, with some showing significant antimicrobial activities against bacteria and fungi, making them promising candidates for antimicrobial drug development (Bochao et al., 2017).

Structural and Molecular Studies

  • The structural analysis of this compound and its derivatives has provided insights into their molecular interactions and properties, contributing to the understanding of molecular design and chemical synthesis (Abdel-Wahab, Farahat, Kariuki & El‐Hiti, 2023).

Synthesis of Key Intermediates

  • The compound has been used in the synthesis of key intermediates for the development of agricultural fungicides, demonstrating its importance in agrochemical research (Ji, Niu, Liu, Wang & Dai, 2017).

Exploration of Chemical Properties

  • Research on this compound and its derivatives has contributed to the exploration of their chemical properties, including bond lengths, charge delocalization, and electronic structure, enhancing the understanding of triazole chemistry (Hotsulia & Fedotov, 2020).

Development of Corrosion Inhibitors

Advancement in Pharmaceutical Research

  • The compound's derivatives have been synthesized and evaluated for various pharmacological activities, including analgesic, anti-inflammatory, and antipyretic properties, highlighting its significance in the development of new therapeutic agents (Mosti, Menozzi, Schenone, Cervo, Esposito & Marmo, 1990).

Future Directions

The future directions for the research on “1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” could involve the design and development of more selective and potent anticancer molecules . The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for this purpose .

Mechanism of Action

Target of Action

Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . Therefore, it’s plausible that this compound may also target similar cell lines or proteins within these cells.

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol might interact with its targets in a similar manner, leading to cell death.

Biochemical Pathways

Related compounds have been shown to affect the proliferation of cancer cells , suggesting that this compound may also influence cell growth and division pathways.

Result of Action

Related compounds have been shown to inhibit the proliferation of cancer cells . This suggests that this compound may also have anti-proliferative effects.

properties

IUPAC Name

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPLFDFHFDDHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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